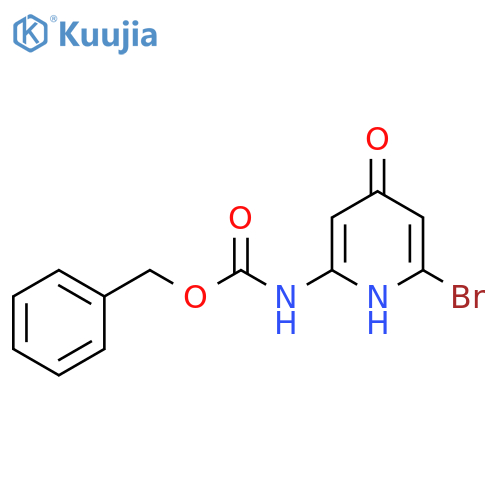Cas no 2680717-18-2 (benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate)

2680717-18-2 structure
商品名:benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate
- 2680717-18-2
- EN300-28294298
-
- インチ: 1S/C13H11BrN2O3/c14-11-6-10(17)7-12(15-11)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16,17,18)
- InChIKey: BDVAHNDYHPAMCG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C=C(NC(=O)OCC2C=CC=CC=2)N1)=O
計算された属性
- せいみつぶんしりょう: 321.99530g/mol
- どういたいしつりょう: 321.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.4Ų
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294298-0.25g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 0.25g |
$2200.0 | 2025-03-19 | |
| Enamine | EN300-28294298-0.05g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 0.05g |
$2009.0 | 2025-03-19 | |
| Enamine | EN300-28294298-5.0g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 5.0g |
$6937.0 | 2025-03-19 | |
| Enamine | EN300-28294298-10.0g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 10.0g |
$10285.0 | 2025-03-19 | |
| Enamine | EN300-28294298-1g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 1g |
$2391.0 | 2023-09-08 | ||
| Enamine | EN300-28294298-1.0g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 1.0g |
$2391.0 | 2025-03-19 | |
| Enamine | EN300-28294298-5g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 5g |
$6937.0 | 2023-09-08 | ||
| Enamine | EN300-28294298-10g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 10g |
$10285.0 | 2023-09-08 | ||
| Enamine | EN300-28294298-0.1g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 0.1g |
$2104.0 | 2025-03-19 | |
| Enamine | EN300-28294298-0.5g |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate |
2680717-18-2 | 95.0% | 0.5g |
$2296.0 | 2025-03-19 |
benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
2680717-18-2 (benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate) 関連製品
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量